2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, also known as SP-2509, is a synthetic compound that has been developed for scientific research purposes. This compound has shown potential in various fields of research, including cancer treatment, neurodegenerative diseases, and metabolic disorders.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone involves the reaction of 2,4-dichlorophenol with 2-chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetophenone. This intermediate is then reacted with 1-oxa-4-thia-8-azaspiro[4.5]decan-8-amine to form the final product.
Starting Materials
2,4-dichlorophenol, 2-chloroacetyl chloride, 1-oxa-4-thia-8-azaspiro[4.5]decan-8-amine
Reaction
Step 1: 2,4-dichlorophenol is reacted with 2-chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2,4-dichlorophenoxy)acetophenone., Step 2: 2-(2,4-dichlorophenoxy)acetophenone is then reacted with 1-oxa-4-thia-8-azaspiro[4.5]decan-8-amine in the presence of a base such as potassium carbonate to form the final product, 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has shown potential in various fields of scientific research. In cancer research, 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In neurodegenerative diseases research, 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In metabolic disorders research, 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Mechanism Of Action
The exact mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is not fully understood. However, it has been suggested that 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone may exert its effects by modulating the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell growth, survival, and proliferation.
Biochemical And Physiological Effects
2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various signaling pathways involved in cancer cell growth and survival. In animal models of neurodegenerative diseases, 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress. In animal models of metabolic disorders, 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to improve glucose tolerance and insulin sensitivity.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone in lab experiments is its specificity for certain signaling pathways. This allows researchers to study the effects of modulating specific pathways without affecting other pathways. However, one limitation of using 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is that its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone. One direction is to further investigate its effects on various signaling pathways and determine its potential as a therapeutic agent in various diseases. Another direction is to develop more efficient and cost-effective synthesis methods for 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone in various animal models.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S/c16-11-1-2-13(12(17)9-11)20-10-14(19)18-5-3-15(4-6-18)21-7-8-22-15/h1-2,9H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKUMZEBMXUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone |
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